Tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate
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Overview
Description
Tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl ester group, a chlorine atom at the 7th position, and a methyl group at the 3rd position on the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-chloroindole.
N-Protection: The indole nitrogen is protected using tert-butyl chloroformate to form the tert-butyl ester.
Methylation: The 3-position of the indole ring is methylated using methyl iodide in the presence of a base such as sodium hydride.
Purification: The final product is purified using column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled conditions.
Automated Systems: Automated systems ensure precise addition of reagents and control of reaction parameters.
Purification: Industrial purification methods such as crystallization and large-scale chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Oxidation: The indole ring can undergo oxidation to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents are used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include derivatives with different substituents at the 7th position.
Oxidation: Oxidized products include indole-3-carboxylates and other oxidized indole derivatives.
Reduction: Reduced products include various hydrogenated indole derivatives.
Scientific Research Applications
Tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 7-chloro-1H-indole-1-carboxylate: Similar structure but lacks the methyl group at the 3rd position.
Tert-butyl 3-methyl-1H-indole-1-carboxylate: Similar structure but lacks the chlorine atom at the 7th position.
Tert-butyl 7-chloro-3-methyl-1H-indole-2-carboxylate: Similar structure but has the carboxylate group at the 2nd position instead of the 1st.
Uniqueness
Tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate is unique due to the specific combination of substituents on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
797031-78-8 |
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Molecular Formula |
C14H16ClNO2 |
Molecular Weight |
265.73 g/mol |
IUPAC Name |
tert-butyl 7-chloro-3-methylindole-1-carboxylate |
InChI |
InChI=1S/C14H16ClNO2/c1-9-8-16(13(17)18-14(2,3)4)12-10(9)6-5-7-11(12)15/h5-8H,1-4H3 |
InChI Key |
IDXAMDBQZZCHTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C=CC=C2Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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